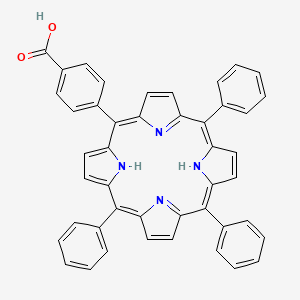
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
Overview
Description
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a synthetic porphyrin derivative characterized by its unique structure, which includes a carboxyphenyl group and three phenyl groups attached to the porphyrin core Porphyrins are macrocyclic compounds that play vital roles in various biological processes, such as oxygen transport and photosynthesis
Mechanism of Action
Target of Action
The primary target of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is the Leishmania spp in the promastigote stage . This compound has been synthesized and evaluated for its in vitro photodynamic properties against these parasites .
Mode of Action
This compound interacts with its targets through a process known as photodynamic therapy . The compound’s beneficial effect related to the lethal capacity was greater in the presence of light irradiation . Furthermore, the inclusion of a diamagnetic metal such as Zn (II) is essential for the biological properties shown by this type of compounds, as it substantially improves their photodynamic activity .
Biochemical Pathways
It is known that the compound’s photodynamic properties can lead to the generation of singlet oxygen . This suggests that the compound may affect oxidative stress pathways and potentially disrupt the normal functioning of the targeted parasites.
Result of Action
The result of the action of this compound is a reduction in the viability of the targeted parasites . Specifically, the compound reduced the viability of the parasites as shown by the lowest IC 50, which is even lower than the reference drug glucantime .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s beneficial effect related to the lethal capacity was greater in the presence of light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the light conditions in its environment.
Biochemical Analysis
Biochemical Properties
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin has been shown to interact with various biomolecules. For instance, it has been grafted onto organosilane-pillared montmorillonite by dehydration condensation reaction . This interaction has been characterized by X-ray diffraction, revealing an enlargement of the interlayer space of the montmorillonite .
Cellular Effects
The effects of this compound on cells have been studied in the context of Leishmania spp. In this context, it has been found that the compound reduces the viability of the parasites, with a lower IC50 than the reference drug glucantime . This suggests that this compound could potentially be used as a therapeutic agent against Leishmania spp.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its photodynamic properties. For instance, it has been found that the compound exhibits a visual blue change with an absorption maximum at 652 nm when evaluated by the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) with the aid of H2O2 . This suggests that this compound could potentially be used as a visual biosensor.
Temporal Effects in Laboratory Settings
It has been found that the compound exhibits a visual blue change with an absorption maximum at 652 nm for only 10 seconds when evaluated by the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) with the aid of H2O2 . This suggests that the compound has a rapid onset of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps, including the formation of a porphyrinogen intermediate, which is then oxidized to yield the final porphyrin product. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the high temperatures and pressures required for the condensation and oxidation steps. The process may also include purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of metalloporphyrins when oxidized with metal salts.
Reduction: Reduced porphyrin derivatives with altered electronic properties.
Substitution: Substituted porphyrins with different functional groups attached to the porphyrin core.
Scientific Research Applications
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other porphyrin derivatives and metalloporphyrins.
Biology: Employed in studies related to photosynthesis and oxygen transport mechanisms.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photonic materials and sensors.
Comparison with Similar Compounds
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is compared to other similar compounds, such as tetrakis(4-carboxyphenyl)porphyrin (TCPP) and meso-tetra(4-carboxyphenyl)porphyrin. These compounds share structural similarities but differ in their functional groups and applications. The presence of the carboxyphenyl group in this compound provides unique properties that make it distinct from other porphyrins.
List of Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
Meso-tetra(4-carboxyphenyl)porphyrin
5-(4-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
CAS No. |
95051-10-8 |
|---|---|
Molecular Formula |
C45H30N4O2 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoic acid |
InChI |
InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46-47H,(H,50,51) |
InChI Key |
VPIIZALKBPNPDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)
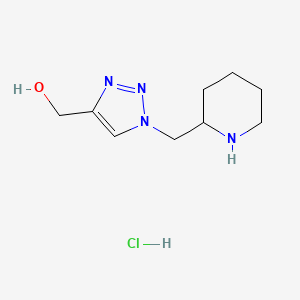
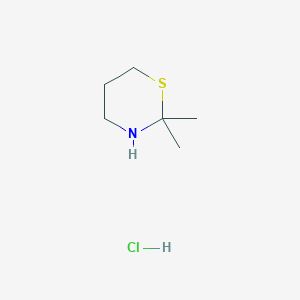
![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)
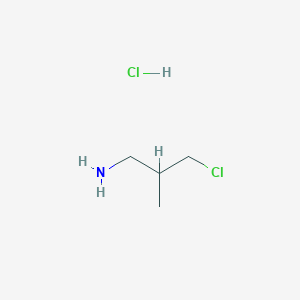
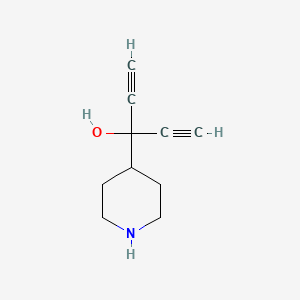
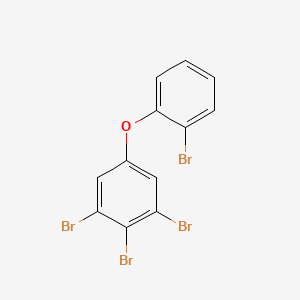
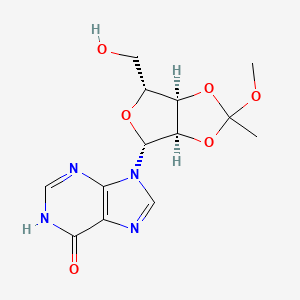
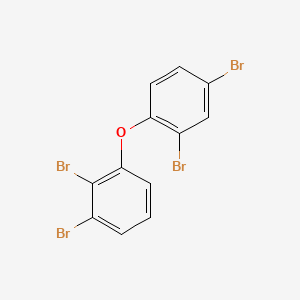
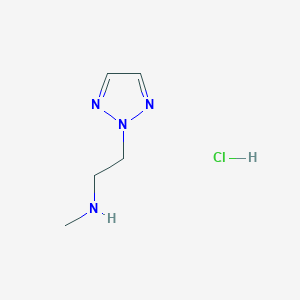
![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)


![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)
